2-(1H-Imidazol-1-il)acetohidrazida

Descripción general

Descripción

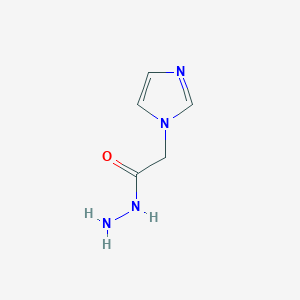

2-(1H-Imidazol-1-yl)acetohydrazide, also known as 2-IAH, is an organic compound that belongs to the class of heterocyclic compounds. It is a colorless solid that is used as a reagent in various scientific and research applications. Its molecular formula is C3H6N4O and its molecular weight is 130.10 g/mol. 2-IAH is a versatile compound that has a wide range of applications in the fields of organic chemistry, biochemistry, and medicine.

Aplicaciones Científicas De Investigación

Aplicaciones antifúngicas

2-(1H-Imidazol-1-il)acetohidrazida: se ha estudiado por su potencial para combatir infecciones fúngicas. La investigación indica que los derivados de este compuesto exhiben actividad contra Candida albicans y especies de Candida no albicans . Esto es particularmente significativo dada la creciente preocupación por la resistencia a los antifúngicos.

Investigación anticancerígena

Los compuestos que contienen el anillo de imidazol, como This compound, se han sintetizado y evaluado por su eficacia contra varias líneas celulares cancerosas. Por ejemplo, las modificaciones de este compuesto han mostrado resultados prometedores contra las células cancerosas MDA-MB-231, A375 y HCT116, destacando su potencial como andamiaje para desarrollar nuevos agentes anticancerígenos .

Inhibición enzimática

La parte imidazol es una característica clave en los inhibidores enzimáticosThis compound puede servir como un potente inhibidor de varias enzimas involucradas en una amplia gama de usos terapéuticos, incluidas las aplicaciones antidiabéticas, antivirales y antihistamínicas .

Investigación cardiovascular

Debido a su similitud estructural con ciertas moléculas biológicas, This compound puede tener aplicaciones en la investigación cardiovascular. Se puede utilizar para estudiar la interacción con biopolímeros y potencialmente influir en procesos relacionados con las enfermedades cardíacas .

Estudios neurológicos

La clase benzimidazol, a la que está relacionada This compound, ha mostrado promesa en estudios neurológicos. Su capacidad para imitar estructuras similares a las purinas le permite interactuar con los nucleótidos y podría aprovecharse en la investigación dirigida a trastornos neurológicos .

Investigación antiviral

Estudios recientes han explorado el uso de derivados de This compound como agentes antivirales. Estos compuestos han demostrado una alta afinidad de unión y una buena inhibición de proteínas virales, como la glicoproteína B del virus del herpes simple tipo 1 (HSV-I), lo que sugiere un posible papel en el desarrollo de fármacos antivirales .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Mecanismo De Acción

Mode of Action

Imidazole derivatives have been shown to exhibit various biological activities, including antimicrobial potential . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Result of Action

Some imidazole derivatives have been shown to exhibit antitumor activity against certain cancer cell lines .

Análisis Bioquímico

Biochemical Properties

2-(1H-Imidazol-1-yl)acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The compound’s imidazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites of enzymes. Additionally, 2-(1H-Imidazol-1-yl)acetohydrazide can interact with proteins through hydrophobic interactions and hydrogen bonding, affecting protein folding and function .

Cellular Effects

2-(1H-Imidazol-1-yl)acetohydrazide has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. This compound has also been reported to affect gene expression by interacting with transcription factors and regulatory proteins, thereby influencing the transcriptional activity of specific genes. Furthermore, 2-(1H-Imidazol-1-yl)acetohydrazide can impact cellular metabolism by altering the activity of metabolic enzymes and affecting the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 2-(1H-Imidazol-1-yl)acetohydrazide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The imidazole ring of the compound can coordinate with metal ions in the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, 2-(1H-Imidazol-1-yl)acetohydrazide can form hydrogen bonds with amino acid residues in proteins, stabilizing or destabilizing their structures. These interactions can result in changes in protein function and subsequent alterations in cellular processes .

Dosage Effects in Animal Models

The effects of 2-(1H-Imidazol-1-yl)acetohydrazide in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic processes. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above certain concentration levels. These dosage-dependent effects are crucial for determining the safe and effective use of 2-(1H-Imidazol-1-yl)acetohydrazide in preclinical studies .

Metabolic Pathways

2-(1H-Imidazol-1-yl)acetohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. Additionally, 2-(1H-Imidazol-1-yl)acetohydrazide can influence the activity of key metabolic enzymes, altering the flow of metabolites through pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, 2-(1H-Imidazol-1-yl)acetohydrazide is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, facilitating its intracellular accumulation. Once inside the cell, 2-(1H-Imidazol-1-yl)acetohydrazide can bind to proteins and other biomolecules, influencing its localization and distribution. These interactions are essential for understanding the compound’s bioavailability and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 2-(1H-Imidazol-1-yl)acetohydrazide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes. The presence of specific targeting signals, such as nuclear localization sequences or mitochondrial targeting peptides, can influence the distribution and activity of 2-(1H-Imidazol-1-yl)acetohydrazide within cells .

Propiedades

IUPAC Name |

2-imidazol-1-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-8-5(10)3-9-2-1-7-4-9/h1-2,4H,3,6H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCNYKXWAPNJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359352 | |

| Record name | 2-imidazol-1-ylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56563-00-9 | |

| Record name | 2-imidazol-1-ylacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-(1H-Imidazol-1-yl)acetohydrazide relate to its potential for inhibiting bovine glutathione peroxidase?

A1: While the abstract provided doesn't delve into the specifics of individual compounds, it highlights that the research focuses on evaluating acylhydrazones as potential inhibitors of bovine glutathione peroxidase []. This suggests that 2-(1H-Imidazol-1-yl)acetohydrazide, containing the characteristic acylhydrazone moiety, was synthesized and evaluated within this context. The study likely explored how the compound interacts with the enzyme's active site and potentially disrupts its catalytic mechanism. Further investigation into the full text and supplementary information would be needed to uncover the specific structure-activity relationships for this particular compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)

![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

![4-[(3,5-Dichloropyridin-2-yl)oxy]phenol](/img/structure/B1298442.png)